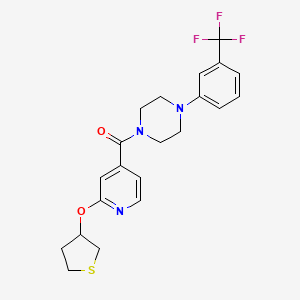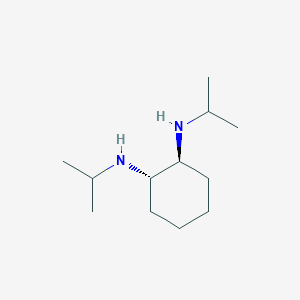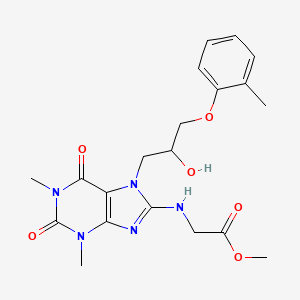
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is an intriguing compound that combines various functional groups to create a molecule with potential applications in several scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves a multi-step synthetic process A possible route could involve the initial formation of the (2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl) intermediate through a nucleophilic substitution reaction between a suitable pyridine derivative and tetrahydrothiophenol
Industrial Production Methods: Industrial-scale production might utilize optimized reaction conditions to improve yield and purity. This could include the use of catalysts, solvents, and temperature control to enhance reaction efficiency and minimize side products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thiophene ring can be subjected to oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone part of the molecule can undergo reduction to form alcohols.
Substitution: Both the pyridine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions can be used for substitution.
Major Products:
Oxidation of the thiophene ring yields sulfoxides or sulfones.
Reduction of the methanone yields alcohol derivatives.
Substitution reactions can introduce various functional groups into the pyridine or piperazine rings.
Applications De Recherche Scientifique
Chemistry:
Used as a building block for synthesizing more complex organic molecules.
Helps in studying the reactivity and properties of heterocyclic compounds.
Biology:
Investigated for potential as enzyme inhibitors due to its complex structure.
Explored in studies related to cell signaling pathways.
Medicine:
Potential candidate for developing pharmaceutical drugs targeting specific biological pathways.
Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry:
May be used in the development of novel materials with specific electronic properties.
Mécanisme D'action
The compound's mechanism of action is determined by its ability to interact with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound's binding affinity to enzymes or receptors, influencing their activity. The piperazine moiety is known for its pharmacological properties, potentially contributing to the compound's therapeutic effects.
Molecular Targets and Pathways:
Enzymes involved in metabolic pathways.
Receptors associated with cell signaling.
Proteins involved in inflammation and cancer progression.
Comparaison Avec Des Composés Similaires
This compound can be compared with other molecules containing pyridine, piperazine, and trifluoromethyl groups. Similar compounds include:
(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl) methanone: Lacks the piperazine moiety and trifluoromethyl group, potentially resulting in different reactivity and biological activity.
4-(3-(trifluoromethyl)phenyl)piperazin-1-yl derivatives: Shares the piperazine and trifluoromethyl functional groups but varies in the rest of the structure, which can alter its chemical and biological properties.
Uniqueness: The combination of pyridine, piperazine, and trifluoromethyl groups in (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone confers unique chemical properties, making it a valuable compound for diverse scientific research applications. Its multi-functional nature allows for varied reactivity and potential interactions with biological targets, making it a compound of interest in medicinal chemistry and other scientific fields.
Propriétés
IUPAC Name |
[2-(thiolan-3-yloxy)pyridin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c22-21(23,24)16-2-1-3-17(13-16)26-7-9-27(10-8-26)20(28)15-4-6-25-19(12-15)29-18-5-11-30-14-18/h1-4,6,12-13,18H,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAAWYWWFCTWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)

![11-(3-Methyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2966111.png)




![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2966121.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-phenylmethanesulfonylpiperazine](/img/structure/B2966122.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2966125.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966126.png)
![3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2966128.png)
![3-Methylidene-8-(oxolane-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2966129.png)
